Potassium 4-formylfuran-2-trifluoroborate
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Overview
Description
Potassium trifluoro(4-formylfuran-2-yl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a furan ring with a formyl substituent. It is commonly used in various chemical reactions, particularly in cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-formylfuran-2-yl)borate can be synthesized through several methods. One common approach involves the reaction of 4-formylfuran-2-boronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(4-formylfuran-2-yl)borate may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-formylfuran-2-yl)borate undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Cross-Coupling Reactions: Typically involve palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .
Scientific Research Applications
Potassium trifluoro(4-formylfuran-2-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(4-formylfuran-2-yl)borate in cross-coupling reactions involves the transmetalation process, where the trifluoroborate group transfers from the boron atom to the palladium catalyst. This step is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The molecular targets and pathways involved in other reactions depend on the specific context and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-formylphenyl)borate
- Potassium trifluoro(4-fluorophenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
Uniqueness
Potassium trifluoro(4-formylfuran-2-yl)borate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its phenyl counterparts. This uniqueness makes it particularly valuable in specific synthetic applications where the furan ring’s reactivity and stability are advantageous .
Properties
Molecular Formula |
C5H3BF3KO2 |
---|---|
Molecular Weight |
201.98 g/mol |
IUPAC Name |
potassium;trifluoro-(4-formylfuran-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-1-4(2-10)3-11-5;/h1-3H;/q-1;+1 |
InChI Key |
AJJKNXQHUNYGSK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CO1)C=O)(F)(F)F.[K+] |
Origin of Product |
United States |
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